

# YJZ5118: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YJZ5118   |           |
| Cat. No.:            | B15584452 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of **YJZ5118**, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

## **Executive Summary**

YJZ5118 is a covalent inhibitor that demonstrates exceptional potency for CDK12 and CDK13, with IC50 values of 39.5 nM and 26.4 nM, respectively[1][2]. Its mechanism of action involves the irreversible binding to its target kinases, leading to the suppression of the transcription of genes involved in the DNA Damage Response (DDR) pathway, ultimately inducing apoptosis in cancer cells. Notably, YJZ5118 exhibits a high degree of selectivity, particularly within the CDK family, and shows synergistic anti-tumor effects when combined with Akt inhibitors[1][2]. This guide details the quantitative selectivity of YJZ5118, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **YJZ5118** has been profiled against a panel of kinases to ascertain its specificity.

## **Selectivity Against the CDK Family**



**YJZ5118** exhibits remarkable selectivity for CDK12 and CDK13 over other members of the CDK family. The table below summarizes the half-maximal inhibitory concentrations (IC50) of **YJZ5118** against various CDKs.

| Kinase     | IC50 (nM) |
|------------|-----------|
| CDK12/CycK | 39.5      |
| CDK13/CycK | 26.4      |
| CDK1/CycB  | >10000    |
| CDK2/CycA  | >10000    |
| CDK4/CycD1 | >10000    |
| CDK5/p25   | >10000    |
| CDK6/CycD3 | >10000    |
| CDK7/CycH  | 2263      |
| CDK9/CycT1 | >10000    |

Data sourced from "Discovery of **YJZ5118**: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition"[1].

## **Broad Kinome Selectivity Profile**

While comprehensive kinome-wide screening data for **YJZ5118** (14k) is not publicly available, data for its immediate precursor, compound 14h, provides a strong indication of its high selectivity. Compound 14h was profiled against a panel of 403 non-mutant kinases, demonstrating excellent specificity. The selectivity scores, which represent the fraction of kinases inhibited above a certain threshold, were remarkably low, indicating a very narrow spectrum of activity beyond its intended targets. **YJZ5118** is reported to have an even "improved target specificity"[1].

The selectivity of compound 14h was assessed using the KinomeScan™ platform. The selectivity scores (S) were calculated as follows:

• S(35): Fraction of kinases with >35% inhibition at 1  $\mu$ M.



• S(10): Fraction of kinases with >10% inhibition at 1  $\mu$ M.

| Compound | Selectivity<br>Score Type | Number of Hits | Number of<br>Non-Mutant<br>Kinases | Selectivity<br>Score |
|----------|---------------------------|----------------|------------------------------------|----------------------|
| 14h      | S(35)                     | 6              | 403                                | 0.015                |
| 14h      | S(10)                     | 2              | 403                                | 0.005                |

Data is for the precursor compound 14h, as found in the supplementary information of "Discovery of **YJZ5118**: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition"[3].

## **Experimental Protocols**

The determination of the kinase inhibitory activity of **YJZ5118** was primarily conducted using the ADP-Glo™ Kinase Assay.

## **ADP-Glo™** Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted back to ATP by the Kinase Detection Reagent, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal.

#### General Protocol:

- Kinase Reaction: Recombinant CDK12/CycK or CDK13/CycK enzyme is incubated with the substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in a kinase buffer. YJZ5118 at various concentrations is included to determine its inhibitory effect. The reaction is typically incubated for 60 minutes at room temperature.
- ATP Depletion: An equal volume of ADP-Glo<sup>™</sup> Reagent is added to the kinase reaction. This
  terminates the kinase reaction and depletes the remaining ATP. The mixture is incubated for







40 minutes at room temperature.

- ADP to ATP Conversion and Signal Generation: A volume of Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This reagent also contains Ultra-Glo™ Luciferase and luciferin. The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial kinase activity. The plate is incubated for 30-60 minutes at room temperature.
- Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of YJZ5118: A Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [YJZ5118: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584452#yjz5118-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com